molecular formula C6HBr2F2NO2 B8263250 1,4-Dibromo-2,3-difluoro-5-nitrobenzene

1,4-Dibromo-2,3-difluoro-5-nitrobenzene

Cat. No.: B8263250
M. Wt: 316.88 g/mol
InChI Key: PZZZZLMGKKURSU-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-difluoro-5-nitrobenzene is a halogenated aromatic compound featuring bromine, fluorine, and nitro substituents on a benzene ring. The addition of a nitro group at position 5 increases molecular weight and alters electronic properties, enhancing reactivity for applications in pharmaceuticals, agrochemicals, and materials science. Synthesis of such nitroaromatics typically involves nitration of halogenated precursors, followed by purification under controlled conditions due to their instability .

Properties

IUPAC Name

1,4-dibromo-2,3-difluoro-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F2NO2/c7-2-1-3(11(12)13)4(8)6(10)5(2)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZZZLMGKKURSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,3-difluoro-5-nitrobenzene can be synthesized through various organic reactions. One common method involves the bromination and fluorination of nitrobenzene derivatives. For instance, starting with 1,4-dibromo-2-fluorobenzene, nitration can be achieved using a mixture of trifluoroacetic acid and trifluoroacetic anhydride in the presence of ammonium nitrate . The reaction is typically carried out at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods: Industrial production of 1,4-dibromo-2,3-difluoro-5-nitrobenzene often involves large-scale nitration and halogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2,3-difluoro-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,3-difluoro-5-nitrobenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro). These groups enhance the compound’s electrophilicity, making it a suitable candidate for various substitution and coupling reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 1,4-dibromo-2,3-difluoro-5-nitrobenzene and structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications/Notes
1,4-Dibromo-2,3-difluoro-5-nitrobenzene Br (1,4), F (2,3), NO₂ (5) ~316.89* Not specified Intermediate in pharmaceutical synthesis
1,4-Dibromo-2,3-difluorobenzene Br (1,4), F (2,3) 271.89 156682-52-9 Laboratory chemical, precursor for synthesis
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene Br (1,4), F (2,3), NO₂ (5,6) ~361.89* Not specified Donor-acceptor materials in optoelectronics
1,3-Dibromo-5-fluorobenzene-d3 Br (1,3), F (5), deuterium 256.91 1219805-87-4 Isotopic labeling, NMR studies
1,3-Dibromo-5-fluoro-2-iodobenzene Br (1,3), F (5), I (2) 379.79 62720-29-0 Halogen-exchange reactions, intermediates

*Calculated based on parent structure.

Key Observations:
  • Substituent Position and Reactivity: The nitro group at position 5 in the target compound enhances electrophilic substitution reactivity compared to non-nitro analogs like 1,4-dibromo-2,3-difluorobenzene. This makes it suitable for further functionalization, such as reduction to diamines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) .
  • Electronic Effects : The nitro group’s electron-withdrawing nature increases the compound’s stability under acidic conditions but may reduce nucleophilic substitution rates compared to halogen-only analogs.
  • Market Relevance : While 1,4-dibromo-2,3-difluorobenzene has documented industrial demand in Europe (2013–2018) , nitro derivatives are niche products, primarily used in research and specialty chemical synthesis.

Biological Activity

1,4-Dibromo-2,3-difluoro-5-nitrobenzene is a halogenated aromatic compound characterized by the presence of two bromine atoms, two fluorine atoms, and a nitro group attached to a benzene ring. Its unique molecular structure contributes to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

  • Molecular Formula : C₆H₂Br₂F₂N₄O₂
  • Molecular Weight : 361.88 g/mol
  • Structural Features : The compound features dual halogenation and nitration, enhancing its electrophilic nature, which may influence its biological interactions.

Biological Activity

Research into the biological activity of 1,4-dibromo-2,3-difluoro-5-nitrobenzene is still emerging, but several studies have indicated potential pharmacological effects:

Antimicrobial Activity

Initial studies suggest that halogenated compounds can exhibit antimicrobial properties. For instance, related compounds have shown efficacy against certain bacterial strains due to their ability to disrupt cellular membranes or inhibit enzyme function. The presence of bromine and fluorine may enhance these effects due to their electronegative nature, which can affect molecular interactions within microbial cells.

Cytotoxicity and Mutagenicity

The mutagenic potential of similar compounds has been documented in various studies. For instance, compounds with nitro groups are often scrutinized for their ability to induce mutations in bacterial assays (e.g., Ames test). While specific data on 1,4-dibromo-2,3-difluoro-5-nitrobenzene is limited, its structural analogs have demonstrated significant mutagenic activity .

The mechanism by which 1,4-dibromo-2,3-difluoro-5-nitrobenzene exerts its biological effects likely involves:

  • Electrophilic Attack : The electrophilic nature of the compound allows it to interact with nucleophiles in biological systems, potentially leading to covalent modifications of proteins or nucleic acids.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes and lead to cell death in susceptible organisms .

Case Studies

Several case studies have explored the biological implications of halogenated nitrobenzene derivatives:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Findings : Compounds with similar structures exhibited significant inhibition zones in agar diffusion tests. The introduction of fluorine atoms was correlated with increased potency.
    • : The study suggests that 1,4-dibromo-2,3-difluoro-5-nitrobenzene may possess similar antimicrobial properties.
  • Mutagenicity Assessment :
    • Objective : To assess the mutagenic potential using the Ames test.
    • Findings : Related compounds showed a dose-dependent increase in revertant colonies.
    • : While direct testing on 1,4-dibromo-2,3-difluoro-5-nitrobenzene is needed, its structural characteristics suggest a likelihood of mutagenic activity.

Comparative Analysis

The following table summarizes the key features and biological activities of 1,4-dibromo-2,3-difluoro-5-nitrobenzene compared to structurally similar compounds:

Compound NameMolecular FormulaNotable FeaturesAntimicrobial ActivityMutagenicity
1,4-Dibromo-2,3-difluoro-5-nitrobenzeneC₆H₂Br₂F₂N₄O₂Dual halogenation and nitrationPotentially highLikely
1-Bromo-2-fluoro-5-nitrobenzeneC₆H₄BrFNO₂Fewer halogens; simpler structureModerateModerate
1-Chloro-2-fluoro-5-nitrobenzeneC₆H₄ClFNO₂Contains chlorine instead of bromineLowLow

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